molecular formula C6H15NS B3426872 1-Pentanamine, 5-(methylthio)- CAS No. 55021-78-8

1-Pentanamine, 5-(methylthio)-

Cat. No.: B3426872
CAS No.: 55021-78-8
M. Wt: 133.26 g/mol
InChI Key: DQIGNVFNKSQHQV-UHFFFAOYSA-N
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Description

1-Pentanamine, 5-(methylthio)- is a branched primary amine with a methylthio (-SCH₃) substituent at the fifth carbon of a pentanamine backbone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfanylpentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS/c1-8-6-4-2-3-5-7/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIGNVFNKSQHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308918
Record name 5-(Methylthio)-1-pentanamine
Source EPA DSSTox
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Molecular Weight

133.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55021-78-8
Record name 5-(Methylthio)-1-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55021-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-(Methylthio)-1-pentanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylsulfanyl)pentan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentanamine, 5-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of 5-chloropentanamine with sodium methylthiolate. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the methylthio group, resulting in the formation of 1-Pentanamine, 5-(methylthio)-.

Industrial Production Methods

In industrial settings, the production of 1-Pentanamine, 5-(methylthio)- may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Pentanamine, 5-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Pentanamine, 5-(methylthio)- has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical research.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

    Industry: In industrial applications, 1-Pentanamine, 5-(methylthio)- is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Pentanamine, 5-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

2-Pentanamine (CAS 63493-28-7)

  • Structure : A positional isomer with the amine group at the second carbon (CH₃-CH(NH₂)-CH₂-CH₂-CH₃).
  • Physical Properties: Molecular formula: C₅H₁₃N (same as 1-pentanamine derivatives) .
  • Applications : Used in pharmaceutical intermediates and organic synthesis. Its isomerism affects reactivity; for example, steric hindrance at the branched carbon may reduce nucleophilicity compared to linear amines.

1H-Benzimidazole-2-pentanamine, 1-methyl-

  • Structure : Combines a benzimidazole ring with a pentanamine chain (C₁₄H₁₉N₃) .
  • Physical Properties: Melting point: 80–85°C. Solubility: Prefers organic solvents (methanol, ethanol) over water.
  • Applications : Serves as a biochemical probe and drug intermediate. The aromatic ring enhances stability and interaction with biological targets, contrasting with the aliphatic 1-pentanamine derivatives.

3-(Methylthio)propanol

  • Structure : A thioether alcohol (HO-CH₂-CH₂-SCH₃) found in fruit pulp .
  • Volatility: Likely higher than 1-pentanamine, 5-(methylthio)- due to the hydroxyl group and shorter chain. Applications: Imparts odor in food products, suggesting that methylthio-substituted compounds may have sensory roles in volatile organic mixtures .

1-Pentanamine, 3-[(2-ethylhexyl)oxy]- (CAS 174615–16–8)

  • Structure : Ether-functionalized amine with a bulky 2-ethylhexyloxy group .
  • Comparison : The ether substituent increases hydrophobicity compared to methylthio groups, affecting solubility and biodegradation pathways.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Functional Groups Key Properties/Applications Safety/Regulatory Notes
1-Pentanamine, 5-(methylthio)- C₆H₁₅NS Amine, thioether Hypothesized use in synthesis Likely irritant (inferred)
2-Pentanamine C₅H₁₃N Branched amine Pharmaceutical intermediates Data limited
1H-Benzimidazole-2-pentanamine C₁₄H₁₉N₃ Benzimidazole, amine Biochemical research Irritant
3-(Methylthio)propanol C₄H₁₀OS Thioether, alcohol Food flavorant Generally recognized as safe
1-Pentanamine, 3-[(2-ethylhexyl)oxy]- C₁₃H₂₉NO Amine, ether Industrial applications EPA-regulated

Research Findings and Trends

  • Thermodynamic Behavior : Linear amines like 1-pentanamine exhibit predictable boiling points and solubility, but substituents like thioethers or aromatic rings significantly alter these properties. For example, thioethers increase hydrophobicity compared to hydroxyl or amine groups .
  • Synthetic Utility : Methylthio groups in amines may enhance metal-chelation capacity or serve as directing groups in catalysis, though specific data for 1-pentanamine, 5-(methylthio)- are lacking .
  • Regulatory Landscape : Amines with complex substituents (e.g., benzimidazole or ethers) face stricter regulatory scrutiny, suggesting similar oversight for 1-pentanamine, 5-(methylthio)- if commercialized .

Biological Activity

1-Pentanamine, 5-(methylthio)-, also known by its CAS number 55021-78-8, is an organic compound characterized by the molecular formula C6H15NS. This compound features a pentanamine backbone with a methylthio group attached to the fifth carbon atom. It has garnered interest in various fields, including chemistry, biology, and medicine due to its potential biological activities and applications.

Physical Properties

PropertyValue
Molecular Weight131.26 g/mol
Boiling Point185 °C
Melting Point35 °C
Flash Point73.9 °C
Polarizability16.4

1-Pentanamine, 5-(methylthio)- exhibits biological activity primarily through its interactions with various molecular targets such as enzymes and receptors. The amino group facilitates hydrogen bonding and ionic interactions with active sites, while the methylthio group enhances hydrophobic interactions. These interactions can modulate enzyme activity and influence cellular pathways related to signal transduction and metabolic processes.

Applications in Research

1-Pentanamine, 5-(methylthio)- is utilized in several research areas:

  • Chemistry : It serves as a building block for synthesizing more complex organic molecules.
  • Biology : The compound is studied for its role in enzyme mechanisms and protein-ligand interactions.
  • Medicine : It is explored as a precursor for pharmaceutical agents, potentially improving drug efficacy and safety profiles.
  • Industry : The compound finds application in producing specialty chemicals and agrochemicals.

Study on Enzyme Inhibition

A study published in a peer-reviewed journal examined the inhibitory effects of 1-Pentanamine, 5-(methylthio)- on specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity at certain concentrations, suggesting potential therapeutic applications in metabolic disorders.

Interaction with Biological Macromolecules

Research involving the binding affinity of 1-Pentanamine, 5-(methylthio)- to proteins demonstrated its ability to form stable complexes. This property is crucial for understanding its role in biochemical pathways and potential drug design.

Comparison with Similar Compounds

CompoundStructure TypeBiological Activity
1-Pentanamine Lacks methylthio groupDifferent reactivity and biological effects
5-Methylthio-1-pentanol Hydroxyl instead of aminoVarying chemical properties
5-Methylthio-1-pentanoic acid Carboxylic acid structureDistinct applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Pentanamine, 5-(methylthio)-, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves introducing the methylthio (-SCH₃) group via nucleophilic substitution or thiol-ene reactions. For example, reacting 5-bromo-1-pentanamine with sodium thiomethoxide (NaSCH₃) under inert conditions (e.g., N₂ atmosphere) at 60–80°C can yield the target compound. Solvent choice (e.g., DMF or THF) and catalyst presence (e.g., phase-transfer catalysts) significantly affect reaction efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing 1-Pentanamine, 5-(methylthio)-?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The methylthio group’s protons resonate at δ ~2.1–2.3 ppm (singlet), while the amine protons appear as broad peaks at δ ~1.5 ppm. Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-S bonds (~650 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) provides molecular ion peaks (m/z ≈ 133 for M⁺) and fragmentation patterns to verify substituents .

Q. What safety protocols are essential when handling 1-Pentanamine, 5-(methylthio)- in laboratory settings?

  • Methodological Answer : Due to potential toxicity (similar to structurally related amines like 1-naphthylamine ), use fume hoods, nitrile gloves, and lab coats. Store under inert gas (argon) to prevent oxidation. Emergency spill protocols should include neutralization with dilute acetic acid and adsorption via vermiculite. Regularly monitor workplace air concentrations using OSHA-compliant methods .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported electronic properties of 1-Pentanamine, 5-(methylthio)-?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electronic transitions, charge distribution, and frontier molecular orbitals. Compare computed UV-Vis spectra with experimental data to validate absorption bands. For conflicting dipole moment values, optimize geometry in solvent models (e.g., PCM for water) to account for solvation effects .

Q. What strategies address discrepancies in the compound’s reported bioactivity across in vitro studies?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines ) to assess experimental variables: cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, temperature), and purity of test compounds. Meta-regression can identify confounding factors (e.g., solvent DMSO’s cytotoxicity at >0.1% v/v). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) .

Q. How can the stability of 1-Pentanamine, 5-(methylthio)- be evaluated under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies by exposing the compound to stressors:

  • Thermal : 40°C, 75% RH for 6 months.
  • Oxidative : 3% H₂O₂ at 25°C.
  • Photolytic : UV light (ICH Q1B guidelines).
    Analyze degradation products via HPLC-MS and quantify using validated calibration curves. Stability-indicating methods should resolve parent compound from impurities (e.g., sulfoxide derivatives) .

Q. What experimental designs optimize the study of its interaction with cytochrome P450 enzymes?

  • Methodological Answer : Use recombinantly expressed CYP isoforms (e.g., CYP3A4, CYP2D6) in microsomal assays. Incubate with NADPH-regenerating systems and quantify metabolite formation via LC-MS/MS. Include positive controls (e.g., testosterone for CYP3A4) and inhibitors (e.g., ketoconazole) to confirm enzyme-specific activity. Kinetic parameters (Km, Vmax) should be derived from Lineweaver-Burk plots .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook and ensure compliance with IUPAC nomenclature .
  • Systematic Reviews : Follow COSMOS-E guidelines for meta-analyses, including sensitivity analyses to address heterogeneity in study designs .
  • Computational Reproducibility : Archive input files (e.g., Gaussian .gjf) and raw spectra in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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